![molecular formula C15H18N2O2S B6141361 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B6141361.png)
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide
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Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is highly selective for the protein kinase BTK, which plays a critical role in B cell receptor signaling and is implicated in several diseases, including B cell malignancies and autoimmune disorders.
Scientific Research Applications
- The quantum cascade laser (QCL) has garnered significant attention due to its versatility and potential impact across various domains. Researchers have explored its applications in scientific research, commercial ventures, and defense/security markets . While specific studies on “Cambridge id 6907702” may be limited, understanding its interaction with QCLs could provide valuable insights for future applications.
- Scientists have investigated global water-use efficiency to address agricultural challenges. Relevant keywords include “growth,” “carbon isotope discrimination,” “yield,” “photosynthesis,” “gas exchange,” “evapotranspiration,” and “stomatal conductance.” Countries like China, the USA, Australia, and India have contributed significantly to this field . Although “Cambridge id 6907702” may not be directly associated, exploring its impact on water-use efficiency could be worthwhile.
Quantum Cascade Lasers (QCL) Applications
Water-Use Efficiency Research
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)12-10-20-14(16-12)17-13(18)9-19-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDGJEZMZJYCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6907702 |
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